molecular formula C25H22ClN3O3S B4582238 3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide

3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No. B4582238
M. Wt: 480.0 g/mol
InChI Key: DYSZOGLIMNEGID-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex synthesis, molecular structure, and varied chemical and physical properties. Although specific literature directly addressing this compound is scarce, research on similar benzamide derivatives provides insights into their general characteristics, such as molecular interactions, synthesis methods, and potential applications excluding drug-related uses.

Synthesis Analysis

Synthesis of benzamide derivatives typically involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent like tetrahydrofuran (THF). For example, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by the acylation of 3-aminophenol with 4-methoxybenzoyl chloride, characterized by NMR and elemental analysis (Karabulut et al., 2014). This method might be adaptable for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined by X-ray crystallography and supported by density functional theory (DFT) calculations. Such studies reveal the importance of intermolecular interactions on molecular geometry, including bond lengths, angles, and the conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including condensation and hydrogenation, depending on their functional groups. Their reactivity can be influenced by substitutions on the benzamide ring or modifications to the amide bond, impacting their chemical properties and potential for further derivatization (Perrone et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of benzamide derivatives in various environments. These properties are determined through crystallography and thermal analysis, providing insights into the stability and solubility of these compounds (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, can be explored through spectroscopic methods like NMR and IR spectroscopy. These studies help in identifying functional groups and understanding the compound's behavior in chemical reactions (Prabukanthan et al., 2020).

Scientific Research Applications

Molecular Interactions and Structural Analysis

Research into compounds like N-3-hydroxyphenyl-4-methoxybenzamide has focused on understanding intermolecular interactions and molecular structure. These studies often involve synthesizing the compound and analyzing its structure using techniques like X-ray diffraction and DFT calculations. The insights gained can contribute to fields like drug design and material science by elucidating how molecular interactions influence physical properties and biological activity (Karabulut et al., 2014).

Antimicrobial and Anticonvulsant Agents

Some compounds structurally related to the query have been explored for their antimicrobial activities. For instance, triazole derivatives have shown promise in fighting microbial infections. This kind of research is crucial in the development of new antibiotics and antifungal agents, responding to the global challenge of antibiotic resistance (Bektaş et al., 2010).

Serotonin Receptor Antagonists

Chemical compounds that interact with serotonin receptors are significant in the development of treatments for various conditions, including nausea, anxiety, and depression. Research into compounds like 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives has led to the identification of potent serotonin-3 receptor antagonists. These findings have implications for designing new therapeutic agents (Kuroita et al., 1996).

Anticancer Research

The development of novel compounds with potential anticancer activity is a critical area of scientific research. For example, the study of benzodiazepine receptor agonists and their derivatives has opened new avenues in cancer therapy by identifying compounds with anticonvulsant and sedative-hypnotic activities. Such research contributes to the ongoing search for more effective and safer cancer treatments (Faizi et al., 2017).

properties

IUPAC Name

3-chloro-N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-13-10-14(2)22-20(11-13)27-24(32-22)17-6-5-7-19(15(17)3)28-25(33)29-23(30)16-8-9-21(31-4)18(26)12-16/h5-12H,1-4H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSZOGLIMNEGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
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3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
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3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
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3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
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3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
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3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide

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